molecular formula C8H10O2 B1345507 5-Methylfuran-2-propionaldehyde CAS No. 34756-16-6

5-Methylfuran-2-propionaldehyde

Cat. No.: B1345507
CAS No.: 34756-16-6
M. Wt: 138.16 g/mol
InChI Key: WPBUABKBDHGOAJ-UHFFFAOYSA-N
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Description

5-Methylfuran-2-propionaldehyde: is an organic compound with the molecular formula C8H10O2. It is a colorless to light yellow liquid that is used in various chemical applications. This compound is known for its distinctive furan ring structure, which contributes to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Methylfuran-2-propionaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver. The compound can undergo oxidation and reduction reactions, leading to the formation of reactive intermediates that can further interact with other biomolecules. These interactions can influence the overall metabolic pathways and the detoxification processes in the body .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involved in oxidative stress responses. The compound can induce the expression of genes associated with antioxidant defense mechanisms, thereby modulating cellular metabolism. Additionally, this compound can affect cell proliferation and apoptosis, highlighting its potential impact on cell function and health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific proteins and enzymes, altering their activity. For instance, the compound can inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in the levels of metabolites. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the synthesis of proteins essential for cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade into various byproducts, which may have different biological activities. The temporal effects also depend on the experimental conditions, such as temperature, pH, and the presence of other reactive species .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses and promoting cell survival. At high doses, this compound can become toxic, leading to adverse effects such as liver damage and oxidative stress. These dosage-dependent effects highlight the importance of determining the optimal concentration for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further participate in various biochemical reactions. The compound can also interact with cofactors such as NADPH, influencing the overall metabolic flux and the levels of specific metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. These processes are essential for determining the compound’s bioavailability and its effects on cellular functions .

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with other biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Oxidation of 3-Methylfuran: One common method involves the oxidation of 3-methylfuran using a suitable oxidizing agent.

    Hydrogenation of 5-Methylfurfural: Another method involves the hydrogenation of 5-methylfurfural in the presence of a hydrogenation catalyst.

Industrial Production Methods: Industrial production of 5-methylfuran-2-propionaldehyde often involves large-scale oxidation or hydrogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of method depends on the availability of raw materials and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and controlled temperature conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemistry: 5-Methylfuran-2-propionaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also employed in the development of new catalytic processes and reaction mechanisms .

Biology: In biological research, this compound is used to study the interactions of furan derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of furan-containing natural products .

Industry: This compound is utilized in the fragrance and flavor industry due to its unique aromatic properties. It is also used in the production of specialty chemicals and materials .

Comparison with Similar Compounds

    2-Methylfuran: Similar in structure but differs in the position of the methyl group.

    5-Methylfurfural: An aldehyde derivative with a similar furan ring structure.

    3-Methylfuran: Another furan derivative with the methyl group at a different position.

Uniqueness: 5-Methylfuran-2-propionaldehyde is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

3-(5-methylfuran-2-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c1-7-4-5-8(10-7)3-2-6-9/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBUABKBDHGOAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70188309
Record name 5-Methylfuran-2-propionaldehyde
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Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34756-16-6
Record name 5-Methyl-2-furanpropanal
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Record name 5-Methylfuran-2-propionaldehyde
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Record name 34756-16-6
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Record name 5-Methylfuran-2-propionaldehyde
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Record name 5-methylfuran-2-propionaldehyde
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Record name 3-(5-Methyl-2-furyl)propionaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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